molecular formula C9H7BrN2O B13978976 6-Bromo-1H-indole-4-carboxamide

6-Bromo-1H-indole-4-carboxamide

Cat. No.: B13978976
M. Wt: 239.07 g/mol
InChI Key: JITZHTVAKLRWGC-UHFFFAOYSA-N
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Description

6-Bromo-1H-indole-4-carboxamide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. . The addition of a bromine atom and a carboxamide group to the indole structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organomagnesium reagent to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The carboxamide group is then introduced through an amidation reaction using appropriate reagents such as carboxylic acids or their derivatives .

Industrial Production Methods: Industrial production of 6-Bromo-1H-indole-4-carboxamide may involve large-scale bromination and amidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-indole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Bromo-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and carboxamide group enhance its binding affinity to various receptors and enzymes. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .

Comparison with Similar Compounds

  • 6-Bromo-1H-indole-2-carboxamide
  • 6-Bromo-1H-indole-3-carboxamide
  • 6-Bromo-1H-indole-5-carboxamide

Comparison: 6-Bromo-1H-indole-4-carboxamide is unique due to the position of the carboxamide group at the 4-position of the indole ring. This structural difference can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-1H-indole-4-carboxamide

InChI

InChI=1S/C9H7BrN2O/c10-5-3-7(9(11)13)6-1-2-12-8(6)4-5/h1-4,12H,(H2,11,13)

InChI Key

JITZHTVAKLRWGC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C(=O)N)Br

Origin of Product

United States

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